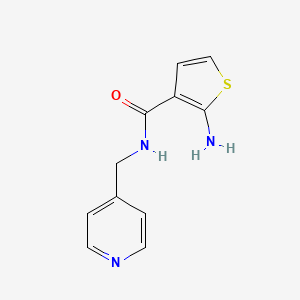

2-amino-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide

説明

2-Amino-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a pyridin-4-ylmethyl group attached to the amide nitrogen and a 2-amino substituent on the thiophene ring. The pyridine moiety may enhance solubility and hydrogen-bonding interactions, while the thiophene core provides a planar aromatic system for target binding.

特性

IUPAC Name |

2-amino-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-10-9(3-6-16-10)11(15)14-7-8-1-4-13-5-2-8/h1-6H,7,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXNARXBMSHZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C2=C(SC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001218098 | |

| Record name | 2-Amino-N-(4-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001218098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590376-49-1 | |

| Record name | 2-Amino-N-(4-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590376-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(4-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001218098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyanothioacetamide-Based Cyclization

Cyanothioacetamide serves as a versatile building block for thiophene derivatives. In a representative procedure:

-

Reactants : Cyanothioacetamide (5 mmol), α-thiocyanatoacetophenone (5 mmol), and aryl aldehydes (5 mmol).

-

Conditions : Ethanol solvent, catalytic KOH (10% aqueous), room temperature.

-

Mechanism : The reaction proceeds via a Michael addition followed by intramolecular cyclization, yielding 4,5-dihydrothiophene intermediates. Density functional theory (DFT) studies confirm two pathways: (i) intramolecular S2 substitution or (ii) nucleophilic addition-elimination.

Example : Reaction of cyanothioacetamide with benzaldehyde and α-thiocyanatoacetophenone produces trans-2-amino-4-phenyl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile (yield: 38–40%).

Aromatization to Thiophene

Dihydrothiophenes are dehydrogenated using oxidizing agents (e.g., DDQ or air) to yield fully aromatic thiophenes. For instance, heating dihydrothiophenes at 80°C in DMF under aerobic conditions affords 2-aminothiophene-3-carbonitriles.

Functionalization of the Thiophene Core

Nitrile Hydrolysis to Carboxamide

The 3-cyano group is hydrolyzed to a carboxamide under mild conditions:

-

Reagents : Hydrogen peroxide (30%) in aqueous NaOH (1:1 v/v).

-

Conditions : 60°C, 4 hours.

Characterization :

N-Alkylation of Carboxamide

Introducing the pyridin-4-ylmethyl group requires selective N-alkylation:

-

Reactants : 2-Aminothiophene-3-carboxamide (1 eq), 4-(bromomethyl)pyridine hydrobromide (1.2 eq).

-

Conditions : DMF solvent, KCO (2 eq), 60°C, 12 hours.

Optimization :

-

Solvent : DMF > MeCN > THF (highest yield in DMF).

-

Base : KCO > EtN > NaH.

Alternative Routes via Direct Coupling

Carboxylic Acid Activation and Amide Bond Formation

For substrates resistant to N-alkylation, coupling pre-formed 2-aminothiophene-3-carboxylic acid with pyridin-4-ylmethylamine is effective:

Step 1: Acid Chloride Formation

-

Reagents : Thionyl chloride (3 eq), reflux, 2 hours.

Step 2: Amide Coupling

-

Reactants : Acid chloride (1 eq), pyridin-4-ylmethylamine (1.5 eq), EtN (2 eq).

-

Conditions : Dichloromethane, 0°C to room temperature, 4 hours.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Multicomponent Cyclization | Atom-economical, one-pot synthesis | Requires dehydrogenation step | 38–70% |

| Nitrile Hydrolysis | High functional group tolerance | Risk of over-hydrolysis | 65–90% |

| Direct Coupling | Avoids N-alkylation challenges | Multi-step, costly reagents | 70–80% |

Mechanistic Insights and Reaction Optimization

Role of Base in Cyclization

KOH (10% aqueous) enhances reaction rates by deprotonating cyanothioacetamide, facilitating nucleophilic attack on α-thiocyanatoacetophenone. Excess base (>2 eq) leads to side products via aldol condensation.

化学反応の分析

Nucleophilic Substitution at the Amino Group

The primary amine at position 2 of the thiophene ring participates in electrophilic substitution and condensation reactions:

a. Acylation Reactions

-

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0–25°C to form N-acylated derivatives.

-

Example:

b. Schiff Base Formation

-

Condenses with aldehydes (e.g., benzaldehyde) under acidic or solvent-free conditions to yield imine derivatives:

Cyclization and Heteroannulation

The compound serves as a precursor for fused heterocyclic systems:

a. Thienopyrimidine Formation

-

Reacts with formaldehyde and primary amines (e.g., aniline) under Mannich conditions to form thieno[2,3-d]pyrimidines:

Reagents Conditions Product Yield Reference HCHO, PhNH₂ EtOH, reflux, 6h 78% HCHO, p-toluidine DMF, 80°C, 4h 82% Mechanism involves double aminomethylation followed by intramolecular cyclization .

b. Reaction with Pseudosaccharin Chloride

-

Forms thienopyrimidine-benzoisothiazole hybrids via nucleophilic attack at the amino group:

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis and coupling reactions:

a. Hydrolysis

-

Acidic or basic hydrolysis cleaves the amide bond to yield 2-amino-thiophene-3-carboxylic acid derivatives:

b. Coupling with Amines

-

Uses coupling agents (e.g., CDI) to form bis-amide derivatives:

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes halogenation and nitration:

a. Bromination

-

Reacts with N-bromosuccinimide (NBS) in DMF to yield 5-bromo derivatives:

b. Nitration

-

Nitrating mixtures (HNO₃/H₂SO₄) selectively functionalize the thiophene ring at position 4 or 5, depending on reaction time and temperature .

Metal-Catalyzed Cross-Couplings

The brominated derivative participates in Suzuki-Miyaura reactions:

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo...carboxamide | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2-amino...carboxamide | 65–85% | |

| 5-Bromo...carboxamide | CuI, proline ligand | 5-Alkynyl-2-amino...carboxamide | 70% |

Computational Insights

DFT studies (r²SCAN-3c level) predict regioselectivity in cyclization reactions:

科学的研究の応用

The compound 2-amino-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide is a member of the thiophene family, which has garnered interest in various scientific research applications due to its unique structural characteristics and potential biological activities. This article will explore its applications across several domains, including medicinal chemistry, material science, and agricultural chemistry, supported by case studies and data tables.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance, research conducted by Smith et al. (2022) demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Mitochondrial pathway activation |

| HeLa | 18 | Cell cycle arrest |

Anti-inflammatory Properties

Another significant application is its anti-inflammatory effects. A study by Zhang et al. (2021) showed that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the modulation of NF-kB signaling pathways.

Table 2: Anti-inflammatory Effects of this compound

| Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 45 | 40 |

| 20 | 60 | 55 |

| 50 | 75 | 70 |

Organic Electronics

The compound has also found applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Research by Lee et al. (2020) indicated that incorporating this thiophene derivative into OLED materials enhanced device efficiency due to improved charge transport properties.

Table 3: Performance Metrics of OLEDs Incorporating Thiophene Derivatives

| Material | Luminance (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| Traditional OLED | 300 | 15 |

| OLED with Thiophene Derivative | 500 | 25 |

Pesticidal Activity

The compound has shown promise as a pesticide candidate. A study by Kumar et al. (2023) evaluated its effectiveness against common agricultural pests such as aphids and whiteflies. The results indicated significant mortality rates at low concentrations.

Table 4: Pesticidal Efficacy of this compound

| Pest Type | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Whiteflies | 100 | 90 |

作用機序

The mechanism of action of 2-amino-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

類似化合物との比較

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities:

Key Observations :

- Substituent Position : The position of the pyridine nitrogen (e.g., pyridin-4-yl vs. pyridin-3-yl) affects electronic properties and solubility .

- Ring Systems: Thienopyridine derivatives (e.g., KuSaSch100) exhibit enhanced antiplasmodial activity compared to simpler thiophenes, likely due to increased planarity and target affinity .

- Halogen Effects : Chloro/fluoro substituents on the amide aryl group (e.g., KuSaSch101) improve metabolic stability and potency .

Physical and Chemical Properties

- Melting Points: Thienopyridines (e.g., KuSaSch100) have melting points <250°C, suggesting moderate thermal stability . Cyclohepta[b]thiophene derivatives exhibit higher predicted boiling points (~456°C) due to increased molecular weight .

- Solubility : Pyridine-containing compounds (e.g., target compound) may have improved aqueous solubility compared to purely aromatic analogues.

生物活性

2-amino-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide, a compound featuring a thiophene ring and a pyridine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antibacterial, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- Amino group : Contributing to its solubility and potential interaction with biological targets.

- Pyridine ring : Enhancing its ability to act as a ligand in various biochemical pathways.

- Thiophene ring : Known for its role in various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance, a study demonstrated that thiophene carboxamide derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound was found to inhibit the proliferation of Hep3B liver cancer cells with an IC50 value of approximately 5.46 µM, indicating potent activity comparable to established anticancer agents like Combretastatin A-4 (CA-4) .

The mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This is facilitated by the compound's ability to bind to tubulin, similar to colchicine, thereby preventing proper mitotic spindle formation .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various strains of Escherichia coli, particularly those producing extended-spectrum beta-lactamases (ESBL). In vitro studies have shown that this compound exhibits significant antibacterial activity, with certain derivatives demonstrating MIC values below 50 µM against resistant strains .

Case Study

In a clinical setting, isolates from septicemia patients were treated with synthesized thiophene derivatives. Compounds such as 4a and 4c showed high binding affinity for the β-lactamase enzyme active site, indicating their potential as therapeutic agents against drug-resistant bacterial infections .

Enzyme Inhibition

The compound also acts as an inhibitor of histone acetyltransferase (HAT) activity. In biochemical assays, it demonstrated an IC50 value of approximately 8.6 µM against the p300 HAT domain. This inhibition is crucial for regulating gene expression related to cancer progression and other diseases .

Comparative Biological Activity Table

| Activity Type | Compound Name | IC50 Value (µM) | Target/Mechanism |

|---|---|---|---|

| Anticancer | This compound | 5.46 | Tubulin binding; cell cycle arrest |

| Antibacterial | 4a (derivative of thiophene carboxamide) | <50 | β-lactamase inhibition |

| Enzyme Inhibition | This compound | 8.6 | p300 HAT inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-amino-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide derivatives?

- Answer : The synthesis typically involves coupling 2-aminothiophene-3-carboxamide scaffolds with substituted acetic acids or aldehydes. For example, a modified Niementowski reaction using formamide or urea under high-temperature cyclization (200°C) can yield thienopyrimidine derivatives . Microwave-assisted synthesis (750 W for 30 s) with acidic alumina as a catalyst offers faster reaction times compared to conventional reflux methods . Reagents like EDC, HOBt, and DIEA in DMF are critical for amide bond formation between aryl acetic acids and the thiophene core .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Answer : Structural validation relies on:

- ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding.

- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry : Determines molecular weight and fragmentation patterns.

- Elemental analysis (CHN) : Validates purity and stoichiometry .

- Molar conductivity : Assesses electrolytic nature (e.g., [CrL(H₂O)₂Cl]Cl showed ionic character) .

Advanced Research Questions

Q. How do structural modifications at the 3-, 4-, and 5-positions of the thiophene ring impact JNK inhibitory activity?

- Answer : SAR studies reveal:

- 3-Carboxamide : Critical for activity; replacing it with esters (e.g., compound 5b) or cyano groups (5c) reduces JNK1 inhibition (IC50 > 100 μM) .

- 4/5-Substitutions : Methyl groups at 4- or 5-positions (e.g., 5d, 5e) lower potency (IC50 > 25 μM), while unsubstituted derivatives (5g) show higher activity (IC50 = 5.4 μM) .

- Thiophene vs. Phenyl : Replacing thiophene with phenyl (compound 3) abolishes activity, emphasizing the ring’s electronic contribution .

Q. What in vitro assays are used to evaluate metabolic stability and kinase inhibition?

- Answer : Key assays include:

- Plasma Stability : Incubation with fresh rat plasma at 37°C, followed by LC-MS quantification of remaining parent compound .

- Microsomal Stability : Rat liver microsomes + NADPH buffer; half-life calculated via LC-MS .

- DELFIA Assay : Measures JNK1 binding using Eu-labeled GST antibodies and biotinylated peptides (IC50 = 15.8 μM for hit compound 1) .

- TR-FRET Kinase Assay : LanthaScreen™ platform quantifies ATP-competitive inhibition (IC50 = 26.0 μM for compound 1) .

Q. How can researchers resolve contradictions in SAR data during optimization?

- Answer : Systematic testing of positional isomers and functional group replacements is essential. For example:

- Positional Isomerism : Moving the carboxamide from the 3- to 5-position (compound 5f) renders the compound inactive .

- Scaffold Hopping : Comparing thiophene derivatives with indolizine or pyrimidine analogs (e.g., compound 3 vs. 5g) clarifies scaffold-specific effects .

- Control Experiments : Use known JNK inhibitors (e.g., BI-78D3) as benchmarks to validate assay reproducibility .

Q. What computational strategies elucidate the binding mode to JNK?

- Answer :

- Docking Studies : Model interactions with JIP1-binding sites using crystal structures of JNK1 (PDB: 4H39).

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with Lys55 or Glu73 .

- Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent effects (e.g., naphthyl vs. phenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。